molecular formula C17H16Cl2N2O3S B15109330 1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B15109330
M. Wt: 399.3 g/mol
InChI Key: NTROEYNHZCVDPZ-UHFFFAOYSA-N
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Description

1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride and 2-phenyl-4,5-dihydro-1H-imidazole.

    Reaction Conditions: The sulfonyl chloride is reacted with the imidazole derivative in the presence of a base such as triethylamine or pyridine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dichloro-4-methoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole

Uniqueness

1-(2,5-dichloro-4-ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern on the benzene ring and the presence of both sulfonyl and imidazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C17H16Cl2N2O3S/c1-2-24-15-10-14(19)16(11-13(15)18)25(22,23)21-9-8-20-17(21)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3

InChI Key

NTROEYNHZCVDPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl

Origin of Product

United States

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